2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-6-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization and ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can modify the oxadiazole ring or the phenyl substituents .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole include:
2-Chloro-6-fluorophenylacetic acid: A related compound with similar substituents but different functional groups.
2-Chloro-6-fluorobenzaldehyde: Another related compound with a benzaldehyde functional group instead of an oxadiazole ring
Uniqueness
This compound is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-3-6(10)7(5)8-12-11-4-13-8/h1-4H |
InChI Key |
KAQSHZIDKZHPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=CO2)F |
Origin of Product |
United States |
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